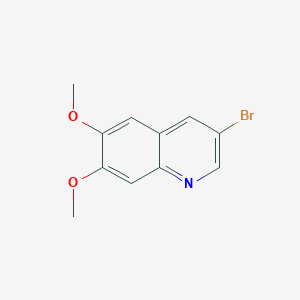

3-Bromo-6,7-dimethoxyquinoline

Description

The Quinoline (B57606) Scaffold: Historical Context and Modern Relevance

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, has a rich history in chemistry. mdpi.comresearchgate.net It was first isolated from coal tar in 1834 by F. F. Runge. researchgate.net The structure, described as a benzo[b]pyridine or 1-azanaphthalene, was later elucidated by Dewar in 1871. mdpi.com

Historically, natural products containing the quinoline framework, such as alkaloids, were among the first to be investigated for their biological activities. frontiersin.orgfrontiersin.org The quinoline heterocycle has been recognized as a significant pharmacophore for nearly a century, with early studies in the 1920s exploring its potential against diseases like leishmaniasis. frontiersin.orgfrontiersin.org The discovery of the antimalarial drug chloroquine (B1663885) in 1934 further solidified the importance of the quinoline scaffold in medicinal chemistry. mdpi.com

In modern times, the quinoline ring system remains a "privileged scaffold" for researchers. orientjchem.orgresearchgate.net Its rigid structure and the ability to be functionalized at various positions allow for the creation of extensive libraries of derivatives. mdpi.comorientjchem.org These derivatives have been investigated for a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antiprotozoal activities. mdpi.comresearchgate.net The ongoing interest is driven by the need to develop new therapeutic agents to combat challenges like drug resistance. frontiersin.orgnih.gov Classical synthetic methods for constructing the quinoline core, such as the Skraup, Doebner–von Miller, and Friedländer syntheses, are still relevant, often modified with modern techniques to improve efficiency and environmental friendliness. rsc.org

Significance of Halogenated and Alkoxy-Substituted Quinolines in Organic Synthesis and Medicinal Chemistry

The introduction of halogen and alkoxy substituents onto the quinoline scaffold profoundly influences the molecule's chemical and biological properties. This strategic functionalization is a key aspect of modern drug discovery and organic synthesis.

Halogenated Quinolines: The incorporation of a halogen atom, such as bromine, can significantly enhance the biological activity of a quinoline derivative. orientjchem.org Halogenation can affect factors like lipophilicity, metabolic stability, and binding affinity to biological targets. Halogenated quinolines are crucial intermediates in organic synthesis, as the halogen atom can serve as a handle for further modifications through various cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This allows for the construction of more complex molecular architectures. researchgate.net Research has shown that select halogenated quinolines possess potent antibacterial properties, with the ability to eradicate drug-resistant bacteria and their biofilms. nih.gov The synthetic tunability of the halogenated quinoline scaffold allows for extensive investigation into structure-activity relationships (SAR). nih.gov

Alkoxy-Substituted Quinolines: Alkoxy groups, such as the methoxy (B1213986) group (-OCH3), are electron-donating substituents that can modulate the electronic properties, reactivity, and solubility of the quinoline ring. SAR studies have indicated that the presence of a methoxy group, particularly at position 7, can improve the antitumor activity of quinoline-based compounds. orientjchem.org 2-Alkoxyquinolines are substructures in many medicinally important compounds with activities including antitumor, antimalarial, and antimycobacterial properties. acs.org The development of efficient synthetic methods to introduce alkoxy groups is an active area of research, as traditional methods like nucleophilic substitution of haloquinolines can be limited by the need for highly nucleophilic alcohols. acs.org Furthermore, alkoxy-substituted quinolines have been investigated for applications in materials science, for instance, in the development of fluorescent dyes that exhibit piezochromism (color change in response to pressure). oup.com

Positioning of 3-Bromo-6,7-dimethoxyquinoline within the Quinoline Derivative Landscape

This compound emerges as a specific and strategically designed molecule within the vast family of quinoline derivatives. It combines three key structural features: the foundational quinoline core, a bromine substituent at the 3-position, and two methoxy groups at the 6- and 7-positions.

The substitution pattern is significant. The 6,7-dimethoxy substitution is a feature found in several biologically active molecules. For instance, 4-chloro-6,7-dimethoxyquinoline (B44214) is a key intermediate in the synthesis of anticancer drugs like cabozantinib (B823). google.com Similarly, 4-(3-bromoanilino)-6,7-dimethoxyquinazoline is a highly potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, an important target in cancer therapy. acs.org This suggests that the 6,7-dimethoxy arrangement on the benzene portion of the quinoline ring is favorable for certain biological interactions.

The bromine atom at the 3-position further defines the compound's potential. Halogenation at the C3-position of the quinoline ring is a known strategy for creating functionalized derivatives. acs.org The development of regioselective methods to introduce halogens at this specific position is a focus of synthetic chemistry research. gelisim.edu.tr The bromine atom not only influences the molecule's intrinsic properties but also provides a reactive site for further chemical elaboration, enabling its use as a building block for more complex structures. gelisim.edu.tr For example, brominated quinolines are precursors for creating cyano, methoxy, phenyl, and amino derivatives through coupling and substitution reactions. researchgate.net

Therefore, this compound is positioned as a valuable polyfunctional intermediate. It is a product of targeted chemical synthesis, designed to combine the beneficial properties of both alkoxy and halogen substituents on the proven quinoline scaffold. Its structure makes it a candidate for investigation in medicinal chemistry programs and a versatile synthon for creating diverse and complex organic molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6,7-dimethoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-14-10-4-7-3-8(12)6-13-9(7)5-11(10)15-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCXPYIMFFMKTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 6,7 Dimethoxyquinoline

Regioselective Bromination Approaches to the Quinoline (B57606) Core

Achieving regioselectivity in the bromination of the quinoline nucleus is a significant synthetic challenge. The electronic properties of the quinoline ring system, influenced by the electron-donating methoxy (B1213986) groups, dictate the position of electrophilic attack.

N-Bromosuccinimide (NBS) Mediated Bromination Techniques

N-Bromosuccinimide (NBS) is a widely used reagent for bromination due to its ease of handling compared to liquid bromine and its ability to provide a low, constant concentration of Br₂ during the reaction. scirp.orgorganic-chemistry.org In the synthesis of substituted quinolines, NBS has been employed effectively, often under radical conditions. For instance, the bromination of ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate, a related derivative, has been achieved using NBS in the presence of a radical initiator like benzoyl peroxide (BPO) under photocatalytic conditions. researchgate.net Another method, the Wohl-Ziegler reaction, utilizes NBS for the bromination of allylic and benzylic positions, but it can also be adapted for the bromination of certain aromatic rings. scirp.org The use of NBS can be challenging, as it can lead to difficult-to-separate mixtures of monobrominated compounds and disproportionation to dibrominated products. scirp.org

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The key to successful regioselective bromination lies in the meticulous optimization of reaction conditions, including solvent, temperature, and the use of catalysts or additives.

Solvent Effects: The choice of solvent can dramatically influence the regiochemical outcome of the bromination. In studies on the closely related 5,8-dimethoxyquinoline, bromination with NBS in tetrahydrofuran (B95107) (THF) showed high regioselectivity for the C-7 position, which contrasts sharply with the competing C-6 bromination observed in other solvent systems. koreascience.kr

Catalysts and Additives: The addition of acids or bases can alter the electronic nature of the quinoline substrate and direct the bromination. For example, adding an inorganic base like anhydrous potassium carbonate to an NBS/THF reaction mixture was found to facilitate the formation of quinolinium ion salts. This deactivates the quinoline ring, thereby increasing the regioselectivity in favor of C-7 bromination by a ratio of up to 10.1:1. koreascience.kr Conversely, using a catalytic amount of sulfuric acid in the same system led to a decrease in regioselectivity. koreascience.kr

Stoichiometry Control: Preventing over-halogenation is critical for maximizing the yield of the desired monobrominated product. Research on the bromination of methoxy-1,2,3,4-tetrahydroquinolines has shown that the number of equivalents of molecular bromine used directly controls the degree of bromination. For example, using three equivalents of bromine might yield a dibromo product, while four equivalents could lead to a tribromo derivative. gelisim.edu.tr Careful control of stoichiometry is therefore essential for obtaining 3-Bromo-6,7-dimethoxyquinoline selectively.

| Solvent | Additive | Ratio of C(7)-Br to C(6)-Br |

|---|---|---|

| THF | None | 4.2 : 1 |

| THF | Anhydrous K₂CO₃ | 10.1 : 1 |

| THF | cat. H₂SO₄ | 2.5 : 1 |

| CCl₄ | None | 1 : 1.5 |

Multi-Step Synthetic Pathways Involving Strategic Precursors

To overcome the regioselectivity challenges of direct bromination, multi-step syntheses that build the desired molecule from strategic precursors are often employed. These methods offer greater control over the final substitution pattern.

Synthesis from 1,2,3,4-Tetrahydroquinoline (B108954) Derivatives

A highly effective and regioselective route to 3-bromo-substituted quinolines involves the bromination of a 1,2,3,4-tetrahydroquinoline (THQ) precursor followed by aromatization. nih.gov The partial saturation of the pyridine (B92270) ring in the THQ system alters its electronic properties, allowing for selective functionalization of the benzene (B151609) ring.

In a representative synthesis using the analogous 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline, treatment with molecular bromine results in selective bromination at the C-3 position. gelisim.edu.tr The resulting 3-bromo-tetrahydroquinoline intermediate is then aromatized using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the final 3-bromo-6,8-dimethoxyquinoline. researchgate.net This bromination-aromatization sequence is a powerful method for preparing 3-haloquinolines with high regioselectivity. gelisim.edu.trnih.gov

| Starting Material | Equivalents of Br₂ | Product | Yield |

|---|---|---|---|

| 6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline | 3 | 3-Bromo-6,8-dimethoxyquinoline | 78% |

| 6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline | 4.2 | 3,5-Dibromo-6,8-dimethoxyquinoline | 78% |

Friedländer and Related Condensation Reactions for Quinoline Ring Formation

The Friedländer synthesis is a classical and versatile method for constructing the quinoline ring system. wikipedia.org The general approach involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). wikipedia.orgrsc.org This reaction can be catalyzed by acids or bases. wikipedia.org

To synthesize the 6,7-dimethoxyquinoline (B1600373) core, a suitable starting material is 2-amino-4,5-dimethoxybenzaldehyde (B1599635). Condensation of this precursor with a compound like ethyl acetoacetate (B1235776) in the presence of a catalyst such as sodium ethoxide leads to the formation of the corresponding ethyl 6,7-dimethoxyquinoline-3-carboxylate. scirp.org Once the 6,7-dimethoxyquinoline scaffold is assembled via this condensation reaction, it can be subjected to a regioselective bromination step, as described in section 2.1, to introduce the bromine atom at the C-3 position. This pathway allows for the construction of the core ring system with the desired methoxy groups already in place, followed by a targeted halogenation step.

One-Pot and Convergent Synthetic Strategies

The development of one-pot and convergent synthetic strategies for preparing this compound offers significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. These approaches streamline the synthetic process by minimizing the number of intermediate purification steps.

A notable one-pot method for the synthesis of related 3-substituted quinoline carboxylates has been developed, which can be adapted for the target compound. This process involves the reaction of anilines with an alkyne in the presence of formic acid and a rhodium acetate (B1210297) catalyst. google.com The reaction proceeds via formylation followed by a rhodium-catalyzed C-H insertion ortho to the amino group of the aniline (B41778). google.com This strategy provides a direct route to the quinoline core, which can then be brominated. For instance, a one-pot synthesis of ethyl 8-bromo-5,7-dimethoxyquinoline-3-carboxylate has been reported with a yield greater than 80%, showcasing the industrial feasibility of this approach. google.com

Convergent strategies often involve the synthesis of key fragments that are later combined to form the final product. For the this compound scaffold, a common convergent approach is the Friedländer annulation. This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. scirp.orgrsc.org For example, 2-amino-4,5-dimethoxybenzaldehyde can be reacted with ethyl acetoacetate in the presence of a catalyst like sodium ethoxide to yield the corresponding ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate. scirp.org This intermediate can then undergo bromination.

Another key strategy involves the derivatization of 1,2,3,4-tetrahydroquinoline (THQ). The bromination of THQ and its subsequent aromatization provides a straightforward pathway to various bromoquinoline derivatives. researchgate.netresearchgate.net Specifically, the reaction of 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline with molecular bromine can lead to the formation of 3-bromo-6,8-dimethoxyquinoline. gelisim.edu.tr This method highlights a convergent pathway where the dimethoxy-substituted tetrahydroquinoline precursor is first synthesized and then subjected to a bromination/aromatization sequence.

| Strategy | Starting Materials | Key Steps | Catalyst/Reagents | Reported Yield | Reference |

| One-Pot Synthesis | Substituted Aniline, Ethyl Propynoate | Formylation, Rhodium-catalyzed C-H insertion | Formic Acid, Rhodium Acetate | >80% | google.com |

| Friedländer Annulation | 2-amino-4,5-dimethoxybenzaldehyde, Ethyl acetoacetate | Condensation, Cyclization | Sodium ethoxide | 86% | scirp.org |

| THQ Bromination | 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline | Bromination, Aromatization | Molecular Bromine (Br₂) | Not specified | gelisim.edu.tr |

Green Chemistry Principles and Sustainable Synthetic Routes

Incorporating green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, minimizing waste, and employing catalytic methods to improve atom economy. rsc.orgukm.my

One approach towards a greener synthesis involves modifying traditional methods like the Friedländer condensation to use more environmentally friendly catalysts and reaction conditions. scirp.orgrsc.org For example, the use of recyclable catalysts and minimizing the use of hazardous organic solvents are central to these efforts. rsc.org

A reported synthesis of related quinoline derivatives highlights an efficient and environmentally friendly method that involves several key transformations, including the Wohl-Ziegler bromination. scirp.org While this specific example used carbon tetrachloride (CCl₄), a solvent now largely phased out due to environmental concerns, modern green chemistry practices would substitute it with greener alternatives like acetonitrile (B52724) or conduct the reaction under solvent-free conditions. scirp.orgrsc.org

The development of metal-free mediated reaction protocols is another significant advancement in green quinoline synthesis. rsc.org These methods might utilize ionic liquids, simple acid or base catalysts, or molecular iodine, which are considered greener alternatives to heavy metal catalysts. rsc.org Such strategies aim to achieve a high level of atom efficiency and reduce toxic waste. rsc.org

Furthermore, the use of microwave irradiation has emerged as a sustainable technique for accelerating organic reactions, often leading to shorter reaction times, higher yields, and reduced solvent usage. derpharmachemica.com The synthesis of quinoline derivatives under microwave irradiation in solvent-free conditions represents a significant step towards a more sustainable chemical process. derpharmachemica.com

Emerging Methodologies for Efficient Bromine Incorporation

The regioselective introduction of a bromine atom at the C-3 position of the 6,7-dimethoxyquinoline core is a critical step in the synthesis of the target compound. Traditional bromination methods often suffer from a lack of selectivity and the formation of multiple brominated byproducts. gelisim.edu.tr Consequently, research has focused on developing more efficient and selective bromination methodologies.

A highly effective and regioselective route to 3-bromoquinolines involves the bromination of 1,2,3,4-tetrahydroquinoline (THQ) derivatives followed by aromatization. researchgate.netgelisim.edu.tr The presence of the amino group in the tetrahydroquinoline ring directs the electrophilic bromination to specific positions. For instance, the bromination of 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline with molecular bromine (Br₂) in chloroform (B151607) selectively yields 3-bromo-6,8-dimethoxyquinoline. gelisim.edu.tr This method provides a reliable pathway for introducing bromine at the desired C-3 position.

N-Bromosuccinimide (NBS) has been established as a versatile and convenient brominating agent, often providing better selectivity than molecular bromine. scirp.orgrsc.orgnuph.edu.ua An NBS-mediated method has been developed for the one-pot bromination and dehydrogenation of tetrahydroquinolines to produce functionalized bromoquinolines under metal-free conditions. rsc.org This cascade transformation proceeds with good functional group tolerance and short reaction times. The proposed mechanism suggests an initial electrophilic bromination of the electron-rich aryl ring, followed by a radical dehydrogenation process to yield the bromoquinoline. rsc.org

Recent studies have also explored copper-promoted C-H bromination. For example, an efficient method for the C5-selective bromination of 8-aminoquinoline (B160924) amides using alkyl bromides as the bromine source has been developed. beilstein-journals.org While this particular method targets the C-5 position, the underlying principles of transition-metal-catalyzed C-H activation and functionalization represent a promising and rapidly evolving field for achieving highly selective bromination on the quinoline scaffold.

| Methodology | Substrate | Brominating Agent | Conditions | Key Features | Reference |

| Bromination/Aromatization | 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline | Molecular Bromine (Br₂) | Chloroform, room temperature | Regioselective C-3 bromination | gelisim.edu.tr |

| NBS-Mediated Cascade | Tetrahydroquinolines | N-Bromosuccinimide (NBS) | Metal-free, mild conditions | One-pot bromination and dehydrogenation | rsc.org |

| Direct Bromination | 6,8-dimethoxyquinoline | Molecular Bromine (Br₂) | Acetic Acid | Selective bromination at C-5 | gelisim.edu.tr |

| Wohl-Ziegler Bromination | Ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate | N-Bromosuccinimide (NBS) | CCl₄, Benzoyl Peroxide (BPO), reflux | Bromination of the C-2 methyl group | scirp.org |

Chemical Reactivity and Derivatization Strategies for 3 Bromo 6,7 Dimethoxyquinoline

Nucleophilic Substitution Reactions at the C-3 Bromine Atom

The bromine atom at the C-3 position of the 6,7-dimethoxyquinoline (B1600373) core is susceptible to displacement by a variety of nucleophiles. These reactions are fundamental in creating a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Reactions with Nitrogen-Based Nucleophiles

Nitrogen-containing nucleophiles, such as amines and their derivatives, readily react with 3-bromo-6,7-dimethoxyquinoline to form C-N bonds. These reactions are typically carried out in the presence of a base and often require elevated temperatures or catalyst mediation to proceed efficiently. For instance, the synthesis of various N-substituted 3-amino-6,7-dimethoxyquinolines has been achieved through the reaction with different primary and secondary amines. These reactions expand the chemical space around the quinoline (B57606) scaffold, allowing for the introduction of moieties that can modulate biological activity.

Reactions with Oxygen-Based Nucleophiles

Oxygen-based nucleophiles, including alcohols, phenols, and alkoxides, can displace the bromine atom to form ethers. These reactions are often facilitated by a strong base to generate the more reactive alkoxide or phenoxide species. The resulting 3-alkoxy or 3-aryloxy-6,7-dimethoxyquinoline derivatives are of interest for their potential biological properties.

Mechanistic Investigations of Bromine Displacement

The displacement of the bromine atom at the C-3 position of the quinoline ring generally proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is initiated by the attack of the nucleophile on the electron-deficient C-3 carbon, leading to the formation of a Meisenheimer-like intermediate. The departure of the bromide ion then restores the aromaticity of the quinoline ring. The rate of these reactions can be influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts. Quantum chemical studies can provide insights into the reaction pathway, detailing the energetics of the transition states and intermediates involved in the substitution process. mdpi.com

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively utilized to modify the this compound scaffold. libretexts.org These reactions offer a high degree of control and functional group tolerance, making them ideal for the synthesis of complex molecules. nih.govrsc.org

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a widely used method for introducing aryl and heteroaryl groups at the C-3 position. nih.govlmaleidykla.lt The reaction is known for its mild conditions and the commercial availability of a wide range of boronic acids. researchgate.netorganic-chemistry.org

Heck Reaction: The Heck reaction facilitates the coupling of this compound with alkenes to form 3-vinyl-6,7-dimethoxyquinoline derivatives. organic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. beilstein-journals.org The products of the Heck reaction can serve as versatile intermediates for further synthetic transformations.

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgnih.govsoton.ac.uk The resulting 3-alkynyl-6,7-dimethoxyquinolines are valuable building blocks in organic synthesis.

Introduction of Aryl, Alkyl, and Heteroaryl Moieties

The palladium-catalyzed cross-coupling reactions mentioned above provide efficient routes for the introduction of a diverse range of substituents at the C-3 position of the 6,7-dimethoxyquinoline nucleus.

The Suzuki-Miyaura reaction is particularly effective for introducing various aryl and heteroaryl groups. A wide variety of substituted and unsubstituted phenyl, pyridyl, thienyl, and other heterocyclic boronic acids can be coupled to introduce functionalities that can fine-tune the electronic and steric properties of the final molecule.

The Heck reaction allows for the installation of vinyl groups, which can be further functionalized. For example, the double bond can undergo hydrogenation, epoxidation, or dihydroxylation to introduce additional complexity.

The Sonogashira coupling is the method of choice for introducing alkynyl moieties. These groups can participate in subsequent reactions such as cycloadditions or can be reduced to the corresponding alkenes or alkanes.

Below is a table summarizing the types of moieties that can be introduced using these palladium-catalyzed cross-coupling reactions:

| Reaction | Coupling Partner | Introduced Moiety |

| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids, boronic esters) | Aryl, Heteroaryl, Alkenyl, Alkyl |

| Heck | Alkenes | Alkenyl (Vinyl) |

| Sonogashira | Terminal Alkynes | Alkynyl |

Modifications of the Methoxy (B1213986) Groups and Quinoline Nitrogen

The presence of methoxy groups at the C-6 and C-7 positions, along with the nitrogen atom in the quinoline ring, offers strategic points for derivatization of this compound. These sites can be modified to alter the electronic properties and steric profile of the molecule, thereby enabling the synthesis of a diverse range of derivatives.

Functional Group Interconversions at C-6 and C-7 Methoxy Positions

The C-6 and C-7 methoxy groups of this compound are susceptible to cleavage, a common reaction for aryl methyl ethers, to yield the corresponding hydroxyl groups. This demethylation is a key functional group interconversion that can serve as a gateway to further derivatization, such as etherification or esterification of the newly formed hydroxyl groups.

Strong protic acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI), are classic reagents for cleaving aryl ethers, although they may require harsh reaction conditions. rsc.org Lewis acids, particularly boron tribromide (BBr₃), are highly effective and often preferred for their ability to perform demethylation under milder conditions. wikipedia.org The mechanism involves the formation of a Lewis acid-base adduct between the boron center and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.

Furthermore, nucleophilic reagents like thiolates (e.g., sodium ethanethiolate) in polar aprotic solvents can also be employed for O-demethylation. wikipedia.org The choice of reagent can sometimes allow for selective demethylation if the electronic environments of the two methoxy groups are sufficiently different. For instance, in other dimethoxyquinoline systems, selective demethylation has been achieved by carefully controlling reaction conditions or choosing a specific reagent. rsc.orgrsc.org

Detailed research on 2,4-dimethoxyquinolines has shown that treatment with 3% HBr can lead to selective demethylation at the 4-position, while stronger conditions result in double demethylation. rsc.org Thiolate anions have also been used to achieve regioselective demethylation in related systems. rsc.orgrsc.org These findings suggest that similar selective transformations could potentially be developed for this compound.

Table 1: Reagents for O-Demethylation of Aromatic Methoxy Groups

| Reagent Class | Specific Reagent(s) | General Reaction Conditions | Notes |

|---|---|---|---|

| Protic Acids | HBr, HI | Elevated temperatures | Can be harsh; potential for side reactions. rsc.org |

| Lewis Acids | BBr₃, AlCl₃ | Often used at low temperatures in inert solvents (e.g., CH₂Cl₂) | Highly efficient for aryl methyl ethers. wikipedia.org |

| Nucleophiles | Sodium ethanethiolate, Lithium diorganophosphides | Polar aprotic solvents (e.g., DMF) at elevated temperatures | Offers an alternative, non-acidic pathway. wikipedia.org |

N-Oxidation and its Influence on Reactivity

The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation significantly alters the electronic properties of the quinoline system, influencing its reactivity towards both electrophilic and nucleophilic reagents. The N-oxide group acts as a strong electron-donating group through resonance, increasing the electron density at the C-2 and C-4 positions, making them more susceptible to electrophilic attack. Conversely, the inductive effect of the N-oxide group deactivates the ring towards electrophiles but activates the C-2 and C-4 positions for nucleophilic attack.

The formation of the N-oxide is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide can then serve as a versatile intermediate for further functionalization.

Research on substituted quinoline N-oxides has demonstrated that the N-oxide moiety can act as an internal directing group for C-H activation, facilitating reactions at positions that are otherwise difficult to functionalize. mdpi.com For example, palladium-catalyzed C-H activation of quinoline N-oxides can lead to arylation or alkylation at the C-2 position. mdpi.com While one study noted that 3-bromoquinoline (B21735) N-oxide was unreactive under specific conditions for C2-carbamoylation, other studies have shown its participation in C2-alkylation reactions. nih.gov This suggests that the reactivity is highly dependent on the specific reaction conditions and reagents employed.

Furthermore, the N-oxide can be used to introduce substituents at the C-8 position through rhodium-catalyzed C-H activation. researchgate.net The N-oxide can later be removed by deoxygenation using reagents like PCl₃ or PPh₃, thus providing a route to C-2 or C-8 substituted 3-bromo-6,7-dimethoxyquinolines that might not be accessible through direct substitution reactions on the parent heterocycle.

Table 2: Influence of N-Oxidation on the Reactivity of the Quinoline Ring

| Position | Reactivity in Quinoline | Reactivity in Quinoline N-Oxide | Rationale for Change in Reactivity |

|---|---|---|---|

| C-2 | Susceptible to nucleophilic attack | Activated for both electrophilic and nucleophilic attack; site for C-H activation | Increased electron density from N-oxide resonance; directing group for metal catalysis. mdpi.com |

| C-4 | Susceptible to nucleophilic attack | Activated for both electrophilic and nucleophilic attack | Increased electron density from N-oxide resonance. |

| C-5, C-8 | Susceptible to electrophilic attack | C-8 becomes a site for directed C-H activation | N-oxide acts as a directing group for catalysts like rhodium. researchgate.net |

| C-6, C-7 | Susceptible to electrophilic attack | Generally deactivated towards electrophilic attack | Inductive electron withdrawal by the N-oxide group. |

Further Halogenation and Polyfunctionalization of the Quinoline Ring System

The this compound scaffold can be further functionalized by the introduction of additional halogen atoms or other functional groups, leading to polyfunctionalized quinoline derivatives. The positions of further substitution are dictated by the electronic effects of the existing substituents on the ring.

Further halogenation, such as bromination or chlorination, would proceed via an electrophilic aromatic substitution mechanism. The existing substituents on the benzene (B151609) ring portion of the quinoline (the C-6 and C-7 methoxy groups) are ortho-, para-directing and activating. The bromine atom at C-3 and the quinoline nitrogen are deactivating groups. Therefore, the positions most susceptible to further electrophilic attack are C-5 and C-8. The methoxy groups at C-6 and C-7 will strongly direct incoming electrophiles to the ortho positions (C-5 and C-8).

The synthesis of polyhalogenated quinolines has been reported, indicating that multiple halogen atoms can be introduced onto the quinoline core. nih.gov For this compound, controlled halogenation could potentially lead to the selective introduction of a second halogen at either the C-5 or C-8 position, depending on the reaction conditions and the steric hindrance.

Polyfunctionalization can also be achieved through cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, utilizing the existing bromine atom at the C-3 position. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups. Furthermore, if additional halogens are introduced, selective cross-coupling reactions could be performed by exploiting the differential reactivity of the carbon-halogen bonds (e.g., C-I > C-Br > C-Cl). This strategy would enable the controlled, stepwise derivatization of the polyhalogenated quinoline core. lookchem.com

Table 3: Directing Effects of Substituents on Further Electrophilic Halogenation of this compound

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -Br | C-3 | Deactivating, ortho-, para-directing | Directs to C-2 (sterically hindered) and C-4 (deactivated by nitrogen) |

| -OCH₃ | C-6 | Activating, ortho-, para-directing | Strongly directs to C-5 and C-7 (occupied) |

| -OCH₃ | C-7 | Activating, ortho-, para-directing | Strongly directs to C-6 (occupied) and C-8 |

| Quinoline Nitrogen | N-1 | Deactivating | Deactivates the pyridine (B92270) ring towards electrophilic attack |

Spectroscopic and Structural Elucidation Studies of 3 Bromo 6,7 Dimethoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Unambiguous Structural Assignment via 1D NMR (¹H, ¹³C)

The ¹H and ¹³C NMR spectra of 3-bromo-6,7-dimethoxyquinoline provide foundational data for its structural assignment. In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons and the methoxy (B1213986) groups are observed. The protons on the quinoline (B57606) ring system exhibit characteristic chemical shifts and coupling patterns that allow for their precise assignment. The two methoxy groups at positions 6 and 7 typically appear as sharp singlets in the upfield region of the spectrum. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the bromine atom at the C-3 position and the electron-donating effects of the methoxy groups.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each unique carbon atom in the molecule. The spectrum displays signals for the quaternary carbons and the methine carbons of the quinoline core, as well as the carbons of the two methoxy groups. The carbon atom attached to the bromine (C-3) is significantly shifted, which is characteristic of a carbon-halogen bond.

¹H NMR Data of this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.78 | s |

| H-4 | 8.68 | s |

| H-5 | 7.42 | s |

| H-8 | 7.12 | s |

| OCH₃ (C6) | 4.06 | s |

| OCH₃ (C7) | 4.04 | s |

Note: The specific assignments and chemical shifts can vary slightly depending on the solvent and the NMR instrument's magnetic field strength. The data presented here is a representative example.

¹³C NMR Data of this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-2 | 150.8 |

| C-3 | 122.4 |

| C-4 | 138.9 |

| C-4a | 120.9 |

| C-5 | 107.7 |

| C-6 | 154.2 |

| C-7 | 154.7 |

| C-8 | 105.4 |

| C-8a | 146.0 |

| OCH₃ (C6) | 56.4 |

| OCH₃ (C7) | 56.2 |

Note: The specific assignments and chemical shifts can vary slightly depending on the solvent and the NMR instrument's magnetic field strength. The data presented here is a representative example.

Detailed Connectivity and Regioselectivity Determination using 2D NMR Techniques

To further confirm the connectivity of atoms and the regioselectivity of the bromination, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

The HSQC spectrum correlates the signals of protons directly attached to carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For this compound, this would confirm the assignments of C-2, C-4, C-5, and C-8.

The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, correlations between the methoxy protons and their respective attached carbons (C-6 and C-7) can be observed. Furthermore, correlations between H-5 and carbons C-4, C-7, and C-8a, and between H-8 and carbons C-4a, C-6, and C-7 would definitively confirm the substitution pattern of the benzene (B151609) portion of the quinoline ring. The correlation between H-2 and C-3 and C-4, and between H-4 and C-2, C-3, and C-5 would solidify the position of the bromine atom at C-3. tubitak.gov.tr

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Molecular Ion and Fragmentation Pattern Analysis

In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected to be a doublet due to the presence of the two isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.7% and 49.3%, respectively). libretexts.org This results in two peaks of almost equal intensity separated by 2 m/z units, which is a characteristic signature for a monobrominated compound. The molecular weight of this compound is 268.11 g/mol . chemicalbook.com

The fragmentation pattern provides further structural clues. Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules. rsc.org For this compound, one might expect the loss of a methyl radical (•CH₃) from one of the methoxy groups, followed by the loss of carbon monoxide (CO). The loss of the bromine atom can also be observed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₀BrNO₂), the calculated exact mass can be compared to the experimentally determined value to confirm the elemental composition with a high degree of confidence.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Typically in the range of 3100-3000 cm⁻¹.

C-H stretching (aliphatic, from -OCH₃): Usually found in the 3000-2850 cm⁻¹ region.

C=N and C=C stretching (quinoline ring): A series of bands in the 1650-1450 cm⁻¹ region.

C-O stretching (aryl ethers): Strong bands are expected in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions for the two methoxy groups.

C-Br stretching: This vibration typically appears in the fingerprint region, below 690 cm⁻¹.

The presence and positions of these bands provide corroborating evidence for the structure of this compound.

X-Ray Crystallography for Solid-State Molecular Architecture

No crystallographic studies have been published for this compound. As a result, information regarding its crystal system, space group, unit cell dimensions, and key molecular geometry parameters in the solid state is unknown.

Until dedicated research on the spectroscopic and structural elucidation of this compound is conducted and published, a detailed scientific article on these specific aspects cannot be written.

Computational and Theoretical Investigations on 3 Bromo 6,7 Dimethoxyquinoline

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing information about its electronic structure and energy. These methods are fundamental for predicting properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure.

The process begins by constructing an initial model of the 3-Bromo-6,7-dimethoxyquinoline molecule. A DFT calculation is then performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), which mathematically describe the electron density and atomic orbitals. scilit.com The calculation systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a minimum energy conformation is reached. The resulting optimized geometry represents the most probable structure of an isolated molecule in the gas phase. This information is critical, as the molecule's 3D shape dictates how it can interact with other molecules, including biological receptors. Studies on various substituted quinolines have successfully used DFT to predict their geometries with high accuracy. nuph.edu.ua

The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also determined from these calculations. This provides a foundational understanding of the molecule's inherent stability and electronic properties.

Table 1: Illustrative Optimized Geometry Parameters from a DFT Calculation This table shows example data that would be generated from a DFT geometry optimization. Actual values for this compound would require a specific computational study.

| Parameter | Atoms Involved | Calculated Value |

| Bond Length | C(6)-O(methoxy) | 1.36 Å |

| C(7)-O(methoxy) | 1.37 Å | |

| C(3)-Br | 1.90 Å | |

| Bond Angle | C(2)-C(3)-C(4) | 120.5° |

| C(5)-C(6)-O | 115.2° | |

| Dihedral Angle | C(5)-C(6)-O-CH₃ | 4.5° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. tsijournals.com Conversely, a large energy gap indicates high kinetic stability. Quantum chemical calculations on quinoline (B57606) derivatives often reveal that the electron density of the HOMO and LUMO is distributed differently across the molecule, highlighting the specific regions most involved in electron donation and acceptance. tsijournals.com For this compound, the HOMO would likely be concentrated on the electron-rich dimethoxy-substituted benzene (B151609) ring, while the LUMO might be distributed across the electron-deficient pyridine (B92270) ring, influenced by the electron-withdrawing bromine atom.

Table 2: Example Frontier Molecular Orbital Data This table illustrates the type of data obtained from an FMO analysis. Specific values for the target compound are not available.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.50 |

The distribution of electron density within a molecule determines its electrostatic potential and how it will interact with other polar molecules. Natural Population Analysis (NPA) is a computational method used to calculate the atomic charges on each atom in a molecule. This analysis provides a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. tsijournals.com

By calculating the NPA charges for this compound, one could identify the most electropositive and electronegative sites. It would be expected that the nitrogen atom in the quinoline ring and the oxygen atoms of the methoxy (B1213986) groups would carry negative charges, making them potential hydrogen bond acceptors. The bromine atom would also carry a partial negative charge. The carbon atoms attached to these electronegative atoms, as well as the hydrogen atoms, would likely bear partial positive charges. This information is invaluable for understanding intermolecular interactions, such as those between a drug molecule and its protein target.

Molecular Dynamics (MD) Simulations

While quantum calculations typically model a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the movement and conformational changes of a molecule over time. MD simulations model the behavior of a molecule in a more realistic environment, often including solvent molecules.

Even a relatively rigid molecule like this compound has degrees of freedom, particularly the rotation of the methoxy groups. MD simulations can explore the different conformations (spatial arrangements) of these groups and their relative energies. By simulating the molecule's movement over a period of nanoseconds, researchers can observe its dynamic behavior, including vibrations, rotations, and conformational transitions. This analysis helps to understand the flexibility of the molecule and the range of shapes it can adopt in solution, which is crucial for its ability to bind to a target.

One of the most powerful applications of MD simulations is to study the interaction between a ligand (like a quinoline derivative) and a biological target, such as an enzyme or receptor. scilit.commdpi.com Although no specific MD simulation studies on this compound are documented, extensive research on related quinoline and quinazoline (B50416) derivatives serves as an excellent model for the process. scilit.comnuph.edu.uatsijournals.comacs.org

In these studies, the ligand is first placed into the binding site of the target protein using a technique called molecular docking. scilit.comnuph.edu.ua An MD simulation is then run on the entire ligand-protein complex, typically solvated in a water box with ions to mimic physiological conditions. mdpi.com The simulation, often lasting for hundreds of nanoseconds, reveals the stability of the binding pose and the key interactions that maintain it. tsijournals.commdpi.com

Analysis of the simulation trajectory can provide detailed information on:

Hydrogen Bonds: To identify specific and persistent hydrogen bonds between the ligand and protein residues, which are critical for binding affinity. scilit.comacs.org

Hydrophobic and π-stacking Interactions: To map non-polar interactions that contribute to the stability of the complex. scilit.com

Binding Free Energy: Calculated using methods like MM/GBSA or MM/PBSA, this value estimates the strength of the ligand-target interaction. tsijournals.com

For example, studies on quinoline derivatives acting as inhibitors for enzymes like the SARS-CoV-2 main protease have used MD simulations to confirm that the ligands form stable complexes, maintained by hydrogen bonds with key amino acid residues like glutamic acid and histidine. scilit.comacs.org Such analyses would be instrumental in evaluating the potential of this compound as a ligand for any given biological target.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, QSAR is a powerful tool to understand the structural requirements for therapeutic activity and to design more potent molecules.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for compounds related to this compound typically involves a multi-step process. First, a series of structurally similar compounds, or analogues, is synthesized and their biological activity, often expressed as the half-maximal inhibitory concentration (IC50), is determined against a specific biological target. tandfonline.com These activity values are generally converted to a logarithmic scale (pIC50) for modeling.

Next, for each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics. researchgate.net

Finally, statistical techniques, most commonly Multiple Linear Regression (MLR), are employed to generate an equation that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable). researchgate.net The goal is to create a model that not only explains the observed activity of the known compounds but can also accurately predict the activity of new, unsynthesized molecules.

The statistical quality and predictive power of a QSAR model are assessed using several parameters, as shown in the table below. A robust model will have a high squared correlation coefficient (R²), a low standard deviation (S), and a high cross-validated squared correlation coefficient (Q²), which indicates good predictive ability. tandfonline.com

Table 1: Common Statistical Parameters for QSAR Model Validation

| Parameter | Description | Desired Value |

|---|---|---|

| n | The number of compounds in the dataset. | High |

| R² | Squared Correlation Coefficient: The proportion of variance in the biological activity that is explained by the model. | Close to 1.0 |

| S | Standard Deviation: A measure of the model's error in fitting the data. | Low |

| Q² | Cross-validated R² (Leave-One-Out): A measure of the model's predictive ability, calculated by systematically removing one compound, rebuilding the model, and predicting the activity of the removed compound. | High (> 0.5) |

For instance, a QSAR study on a series of 4-anilino-6,7-dimethoxyquinazoline analogues, which share the dimethoxy substitution pattern, successfully developed a model to predict their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). tandfonline.com Such models are crucial for prioritizing which novel compounds to synthesize and test, thereby streamlining the drug discovery process.

Identification of Key Molecular Descriptors Influencing Interactions

A primary outcome of QSAR studies is the identification of molecular features that are critical for a compound's biological activity. By analyzing the descriptors that appear in the final QSAR equation, researchers can deduce which properties enhance or diminish the interaction with a biological target. For quinoline and quinazoline-based inhibitors, several types of descriptors have been shown to be significant. tandfonline.comtandfonline.com

These key descriptors provide a blueprint for optimizing the lead compound. For example, if a steric descriptor for a particular position indicates that bulkier groups are beneficial, medicinal chemists can design new analogues with larger substituents at that position. tandfonline.com Similarly, if hydrophobic descriptors are significant, the compound's lipophilicity can be adjusted to improve activity. tandfonline.com

| Quantum Chemical | HOMO/LUMO energies, Nodal Angles (Θ) | Derived from quantum mechanical calculations, these describe the molecule's frontier molecular orbitals and their orientation. | Can explain the variance in inhibitory activity by detailing orbital interactions between the drug and the receptor. tandfonline.comtandfonline.com |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is an indispensable tool for visualizing and understanding drug-receptor interactions at an atomic level.

Prediction of Binding Modes with Putative Biological Targets

Docking simulations for quinoline-based compounds are frequently performed to elucidate how they fit into the active sites of their biological targets. The quinoline scaffold is a common feature in inhibitors of various protein kinases, such as c-Met and protein kinase CK2. nih.govtandfonline.com

In a typical docking study, the three-dimensional structure of the target protein is obtained from a public database like the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the protein's binding site in numerous possible conformations and orientations. The simulation program then evaluates each "pose," predicting the most likely binding mode.

Studies on related 6,7-dimethoxyquinoline (B1600373) inhibitors targeting the c-Met kinase have shown that the quinoline core often anchors the molecule in the ATP-binding site. nih.gov Key interactions frequently involve the formation of hydrogen bonds between the quinoline nitrogen and backbone atoms of hinge region residues, such as methionine. nih.govtandfonline.com The various substituents on the quinoline ring then extend into adjacent hydrophobic and hydrophilic pockets, further stabilizing the complex. For this compound, the bromine atom at the 3-position and the methoxy groups at the 6- and 7-positions would be analyzed for their specific contributions to binding within the target's active site.

Computational Assessment of Binding Affinities and Interactions

Beyond predicting the binding pose, molecular docking programs use scoring functions to estimate the binding affinity between the ligand and the protein. This binding affinity is often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value suggests a stronger and more stable interaction. researchgate.net These scores allow for the computational ranking of different compounds, helping to prioritize those with the highest predicted potency.

The detailed output from a docking simulation provides a comprehensive map of all intermolecular interactions. This allows researchers to identify the specific amino acid residues in the target protein that interact with the ligand. These interactions can be categorized and analyzed in detail. researchgate.net

Table 3: Hypothetical Docking Interaction Data for this compound with a Protein Kinase Target

| Ligand Moiety | Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Quinoline Nitrogen (N1) | Met1160 (Hinge) | Hydrogen Bond | 2.9 |

| 3-Bromo group | Leu1140 | Halogen Bond / Hydrophobic | 3.5 |

| 6-Methoxy group | Val1092 | Hydrophobic | 3.8 |

| 7-Methoxy group | Lys1110 | Hydrogen Bond (with water bridge) | 3.1 |

| Quinoline Ring | Phe1223 | π-π Stacking | 4.2 |

This table is illustrative and represents the type of data generated from a molecular docking simulation. The specific residues and distances would depend on the actual protein target.

This detailed analysis is invaluable for structure-based drug design. For example, observing a void space near the 3-bromo substituent might prompt the design of new analogues with larger groups at this position to achieve additional favorable interactions and improve binding affinity. Similarly, identifying key hydrogen bonds confirms the importance of specific atoms, like the quinoline nitrogen, for receptor recognition. tandfonline.com

Applications in Advanced Organic Synthesis

Utility as a Building Block for Complex Heterocyclic Systems

The quinoline (B57606) scaffold is a cornerstone in heterocyclic chemistry, and derivatives like 3-Bromo-6,7-dimethoxyquinoline provide reactive handles that chemists can exploit to build even more complex systems. The bromine atom at the C-3 position, in particular, is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds.

The development of macrocyclic compounds containing a quinoline subunit is an area of significant interest due to their unique host-guest properties and potential applications in materials science and medicine. This compound is an ideal precursor for such constructions. The bromo group can participate in intramolecular cyclization reactions to forge larger ring systems. For example, a related precursor, ethyl 2-(bromomethyl)-6,7-dimethoxyquinoline-3-carboxylate, is used to synthesize 9,10-dimethoxybenzo scirp.orgresearchgate.netoxepino[3,4-b]quinolin-13(6H)-one through an intramolecular Friedel-Crafts acylation, effectively fusing a seven-membered ring to the quinoline core. scirp.org This strategy highlights how a bromo-functionalized quinoline can be pivotal in creating complex, fused polycyclic systems. scirp.org Similarly, quinoline aldehydes have been used as building blocks in the synthesis of meso-bis(quinolin-3-yl) porphyrins, which are large macrocyclic structures. sciforum.net The reactivity of the bromo-substituent on the this compound scaffold allows for its incorporation into such elaborate macrocycles through various cross-coupling methodologies.

The creation of libraries of diverse molecules is essential for drug discovery and materials science. This compound serves as an excellent starting point for generating libraries of novel azaheterocycles. The bromine atom at the C-3 position is readily displaced or utilized in cross-coupling reactions, allowing for the introduction of a wide array of substituents. gelisim.edu.tr

Simple synthetic methods have been developed for producing valuable polyfunctional brominated methoxyquinolines, which can be converted to corresponding substituted quinolines that are otherwise difficult to obtain. gelisim.edu.tr For instance, Suzuki-Miyaura cross-coupling reactions, catalyzed by palladium complexes, are highly effective for creating new C-C bonds. This has been demonstrated in the synthesis of 6-aryl- and 6,8-diaryl-substituted tetrahydroquinolines from their bromo-precursors. researchgate.net This same methodology can be applied to this compound to generate a library of 3-aryl-6,7-dimethoxyquinolines. Furthermore, the quinoline scaffold has been used as the foundation for synthesizing complex hybrid molecules, such as a library of quinoline-thiazolo[3,2-a] benzimidazol-3(2H)-one compounds, which amalgamate three distinct heterocyclic moieties. tandfonline.com

Table 1: Examples of Azaheterocycle Synthesis from Bromo-Quinoline Precursors

| Precursor | Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroquinolines | Suzuki-Miyaura Coupling | 6-Aryl-1,2,3,4-tetrahydroquinolines | researchgate.net |

| 5,7-Dibromo-8-methoxyquinoline | Suzuki-Miyaura Coupling | 5,7-Diaryl-8-methoxyquinolines | researchgate.net |

| 6,8-Dibromoquinoline | Nitration | 6,8-Dibromo-5-nitroquinoline | nih.gov |

| 2-Chloroquinoline-3-carbaldehydes | Cyclization with Thiol | Quinoline-Thiazolo[3,2-a] benzimidazol-3(2H)-ones | tandfonline.com |

| 3,6-Dibromoquinoline | Nucleophilic Substitution | 3,6-Dimethoxyquinoline | gelisim.edu.tr |

Role as a Key Intermediate in the Synthesis of Pharmaceutical Scaffolds

The 6,7-dimethoxyquinoline (B1600373) core is recognized as a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. tandfonline.comtandfonline.comdoi.org Its structural motif is found in key intermediates for several approved drugs and clinical candidates. For example, 4-chloro-6,7-dimethoxyquinoline (B44214) is a crucial intermediate in the synthesis of the anticancer drugs cabozantinib (B823) and tivozanib. google.com

This compound provides a strategic advantage by allowing for modifications at the C-3 position, enabling the exploration of new chemical space around this validated pharmaceutical scaffold. A series of 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of the c-Met kinase, a target in cancer therapy. tandfonline.comnih.gov While many of these were synthesized from the 4-chloro derivative, the introduction of a bromo group at the C-3 position allows for further optimization of lead compounds. In one study, 3-bromo-substituted 4-anilino-6,7-dimethoxyquinolines were specifically synthesized to investigate structure-activity relationships and were found to have an impact on potency against Cyclin G-associated kinase (GAK). biorxiv.org The quinoline scaffold itself is a component of many compounds with a wide range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties. researchgate.netnih.gov The ability to functionalize the C-3 position of the valuable 6,7-dimethoxyquinoline core makes the 3-bromo derivative a key intermediate for developing next-generation therapeutics. researchgate.netresearchgate.net

Table 2: Pharmaceutical Scaffolds and Targets Based on the 6,7-Dimethoxyquinoline Core

| Core Scaffold | Target | Therapeutic Area | Reference |

|---|---|---|---|

| 6,7-Dimethoxy-4-anilinoquinoline | c-Met Kinase | Oncology | tandfonline.comnih.gov |

| 4-(Phenoxy)-6,7-dimethoxyquinoline | c-Met Kinase | Oncology | doi.org |

| 4-Chloro-6,7-dimethoxyquinoline (intermediate) | MET, VEGFR2 | Oncology | google.com |

| 3-Bromo-4-anilino-6,7-dimethoxyquinoline | GAK | (Kinase Inhibition) | biorxiv.org |

Integration into Chiral Auxiliary and Catalyst Systems

In asymmetric synthesis, chiral auxiliaries and catalysts are employed to control the stereochemical outcome of a reaction. The rigid and planar structure of the quinoline ring system, combined with its specific electronic properties, makes it an attractive platform for designing new chiral ligands. While direct integration of this compound into established catalyst systems is not widely reported, its structural features suggest significant potential.

The development of stereoselective methods often relies on novel catalysts that can create specific chiral environments. For instance, chiral bis(amidine) catalysts have been developed for the stereocontrolled synthesis of complex molecules like (−)-Nutlin-3, a process which utilizes a 2,4-dichloro-6,7-dimethoxyquinoline (B1456953) intermediate. google.com This demonstrates the compatibility of the 6,7-dimethoxyquinoline scaffold within sophisticated, stereoselective synthetic routes. google.com Similarly, other synthetic strategies toward chiral nitrogen heterocycles have employed Evans chiral auxiliaries in reactions involving quinoline-related structures. researchgate.net The this compound molecule offers multiple points for attachment to a metal center or a chiral backbone, and the defined spatial arrangement of its substituents could be exploited to influence the stereoselectivity of catalytic transformations. The bromo group can be converted into other functionalities, such as phosphines or amines, which are common coordinating groups in transition metal catalysis.

Role in Medicinal Chemistry and Lead Compound Development

Structure-Activity Relationship (SAR) Studies of Brominated Dimethoxyquinolines

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For brominated dimethoxyquinolines, SAR analyses have provided critical insights into the distinct roles played by the bromine substituent and the dimethoxy groups in determining the compounds' interactions with biological targets. rsc.org

The introduction of a bromine atom onto the quinoline (B57606) scaffold significantly alters a molecule's physicochemical properties, which in turn affects its molecular recognition by biological targets. The position of the halogen substitution is a critical determinant of a compound's anticancer activity. orientjchem.org

Key influences of bromine substitution include:

Lipophilicity and Cellular Uptake : The bromine atom generally increases the lipophilicity of the quinoline molecule. vulcanchem.com This enhanced lipophilicity can improve the compound's ability to cross cell membranes, thereby increasing its cellular uptake and bioavailability. orientjchem.org

Halogen Bonding : Bromine atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological macromolecules like proteins and nucleic acids. vulcanchem.com This interaction can contribute to the binding affinity and selectivity of the compound for its target.

Electronic Effects : The electron-withdrawing nature of bromine modifies the electronic distribution within the quinoline ring system. This can influence the reactivity of the molecule and its ability to interact with specific residues in the active sites of enzymes or receptors. For instance, in the context of 4-anilinoquinazolines, electron-withdrawing groups like bromine on the aniline (B41778) ring are favorable for potent enzyme inhibition. acs.org

Steric Factors : The size of the bromine atom can provide steric bulk, which may either promote or hinder binding to a target, depending on the topology of the binding site.

Metabolic Stability : Halogenation can sometimes block metabolically labile positions on a molecule, leading to improved metabolic stability and a longer duration of action.

Studies on various brominated quinolines have demonstrated the importance of the substitution pattern. For example, research has shown that compounds with bromine atoms at the C-5 and C-7 positions exhibited significant inhibition of cancer cell proliferation, whereas substitutions at other positions resulted in no inhibitory activity. nih.gov Similarly, in chalcone-quinoline hybrids, a bromine-substituted compound was among the most active against P. falciparum. mdpi.com

The methoxy (B1213986) (-OCH3) groups at the C-6 and C-7 positions of the quinoline ring are also crucial for biological activity, primarily through their electron-donating and hydrogen-bonding capabilities.

Key impacts of the methoxy groups include:

Electron-Donating Effects : The methoxy groups are strong electron-donating groups, which increases the electron density of the quinoline ring system. nih.gov This electronic modification can be critical for binding to specific biological targets. For instance, SAR studies on potent epidermal growth factor receptor (EGFR) inhibitors revealed that electron-donating groups at the 6- and 7-positions of the quinazoline (B50416) ring are preferred for high affinity. acs.org

Hydrogen Bond Formation : The oxygen atom of a methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (like amino acid residues) in the binding pocket of a protein. This can significantly enhance the binding affinity and specificity of the compound.

Conformational Effects : The presence of methoxy groups can influence the preferred conformation of the molecule, which can be important for fitting into a specific binding site.

The importance of the 6,7-dimethoxy substitution pattern has been highlighted in the development of inhibitors for various enzymes. For example, 6,7-disubstituted-4-phenoxy quinoline derivatives have been evaluated for their antiproliferative activity, with some showing potent c-Met kinase inhibition. doi.org In another study, 6,7-dimethoxy-4-alkoxy-2-arylquinolines were developed as potential Topoisomerase I inhibitors. tandfonline.com However, the introduction of a methoxy group does not universally enhance activity; in some antileishmanial quinolines, a C-6 methoxy group led to a decrease in activity compared to a chloro-substitution. mdpi.com

Investigation of Molecular Mechanisms and Biological Targets

Research into 3-Bromo-6,7-dimethoxyquinoline and its analogs has focused on elucidating their mechanisms of action by identifying and characterizing their interactions with specific molecular targets involved in disease pathology, particularly in cancer.

Topoisomerase I (TOP1) is a vital nuclear enzyme that relaxes DNA supercoiling during replication and transcription. nih.gov It is a well-established target for anticancer drugs, which act by stabilizing the transient TOP1-DNA cleavage complex, leading to lethal DNA double-strand breaks in cancer cells. nih.gov

Several studies have implicated brominated and/or methoxy-substituted quinolines as TOP1 inhibitors:

Novel synthesized brominated methoxyquinolines, specifically 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, were found to inhibit human topoisomerase I. nih.govresearchgate.net

A series of 6,7-dimethoxy-4-alkoxy-2-arylquinolines were recently developed and showed moderate TOP1 inhibitory activity by stabilizing the TOP1-DNA cleavage complexes. nih.govtandfonline.com

These findings suggest that the brominated dimethoxyquinoline scaffold is a promising framework for the design of new TOP1 inhibitors. The bromine and methoxy substituents likely play key roles in the interaction with the enzyme-DNA complex.

The functionalized quinoline core is a versatile scaffold for targeting various enzymes implicated in cancer and other diseases.

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a tyrosine kinase that plays a pivotal role in cell proliferation and survival, and its overactivity is a hallmark of many cancers. acs.org Quinoline-based structures are prominent among EGFR inhibitors.

A closely related analog, 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, is an exceptionally potent inhibitor of EGFR tyrosine kinase, binding competitively at the ATP site. acs.org The SAR for this series is notably steep, with the 6,7-dimethoxy substitution being highly favorable for activity. acs.org

Numerous other quinoline derivatives have been synthesized and shown to have significant EGFR inhibitory activity, with IC50 values often in the nanomolar range. tandfonline.comacs.orgnih.govtandfonline.comresearchgate.netbohrium.com

| Compound Type | Specific Compound/Series | Reported EGFR IC50 | Reference |

|---|---|---|---|

| 4-Anilinoquinazoline | 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | 0.025 nM | acs.org |

| 4-Anilinoquinoline-3-carbonitrile | Quinoline 45 | 5 nM | nih.gov |

| Quinoline-Thiazole Hybrids | Compound 51 | 31.80 nM | nih.gov |

| Sulfonylated Indeno[1,2-c]quinolines | SIQ Derivatives | 0.6–10.2 nM | acs.orgresearchgate.net |

| 2-Arylquinolines | Compound 6h | 20.15 nM | tandfonline.com |

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are metalloenzymes involved in processes like pH regulation. nih.gov Certain isoforms, particularly hCA IX and XII, are overexpressed in hypoxic tumors and are considered important anticancer targets. nih.govmdpi.com

Quinoline-based sulfonamides have been developed as effective inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.govtandfonline.com

Studies have shown that some quinoline sulfonamide derivatives exhibit potent inhibition of the cancer-related hCA IX and hCA XII isoforms, with inhibition constants (Ki) in the low nanomolar range. ekb.egnih.gov

Research has also demonstrated that certain piperazine- and morpholine-substituted quinolines, derived from a bromoquinoline precursor, show significant inhibitory activity against hCA I and II. nih.govresearchgate.net

| Compound Series | Target Isoform | Reported Inhibition Constants (Ki) | Reference |

|---|---|---|---|

| Quinoline-based benzenesulfonamides (QBS) | hCA IX | 5.5–25.8 nM | nih.gov |

| Quinoline-based benzenesulfonamides (QBS) | hCA XII | 8.7–13.2 nM | nih.gov |

| 3-(Quinolin-4-ylamino)benzenesulfonamides | hCA II | 83.3 nM–3.59 µM | tandfonline.com |

| Piperazine/Morpholine substituted quinolines | hCA I | 46.04–956.82 nM | researchgate.net |

| Piperazine/Morpholine substituted quinolines | hCA II | 54.95–976.93 nM | researchgate.net |

A primary goal in cancer drug discovery is to develop agents that can selectively inhibit the growth of tumor cells (antiproliferative effects) and induce programmed cell death (apoptosis). Brominated quinoline derivatives have demonstrated significant potential in this area.

Studies have shown that highly brominated quinolines exhibit potent antiproliferative activity against a range of cancer cell lines, including A549 (lung), HeLa (cervical), HT29 (colon), and Hep3B (liver). researchgate.net

Specifically, 5,7-dibromo-8-hydroxyquinoline and 6,8-dibromotetrahydroquinoline were found to significantly inhibit the proliferation of HeLa, C6, and HT29 cancer cells. researchgate.net

The antiproliferative effects are often linked to the induction of apoptosis. The ability of certain brominated quinoline derivatives to induce apoptosis has been confirmed through DNA laddering assays. nih.govresearchgate.net

Furthermore, quinoline derivatives have been shown to modulate critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is central to regulating cell proliferation, survival, and apoptosis. nih.gov By inhibiting key proteins in this pathway, these compounds can overcome chemoresistance and enhance cancer cell death. nih.gov

Contribution to Lead Compound Identification and Optimization

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. tandfonline.comresearchgate.nettandfonline.comnih.gov The specific substitution pattern of this compound provides a valuable starting point for the development of new lead compounds. The methoxy groups at the 6 and 7 positions are common features in bioactive molecules, often contributing to target binding and favorable pharmacokinetic properties. nih.gov The bromine atom at the 3-position is particularly significant, as it enhances lipophilicity and provides a reactive handle for further chemical modification, a process known as late-stage functionalization.

While direct research on this compound as a central lead compound is not extensively documented in publicly available literature, the closely related quinazoline analog, 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline, serves as an excellent case study. This compound, also known as PD 153035, is a highly potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, demonstrating the power of this substitution pattern in generating high-affinity ligands. acs.orgnih.gov The principles derived from the optimization of this and other related heterocyclic systems are directly applicable to the rational design of novel therapeutics based on the this compound scaffold.

Rational Design of Analogs for Enhanced Potency and Selectivity